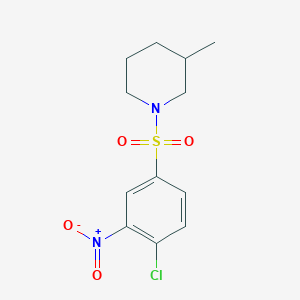

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine, also known as NBD-Cl, is a fluorescent reagent used in biochemical research. It is a synthetic compound that has been widely used in the labeling and detection of biomolecules such as proteins, nucleic acids, and lipids. The compound has a unique structure that allows it to selectively react with specific functional groups in these biomolecules, making it a valuable tool in various research applications.

科学的研究の応用

Inhibition of Tumor Growth and Angiogenesis

A derivative of the compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been used as a bioactive agent for inhibiting tumor growth and angiogenesis. This is achieved via blocking the mitogen-activated protein kinase (MAPK) and NF-κB pathways .

Psoriasis Treatment

The same derivative has also been shown to mitigate psoriasiform lesions by blocking MAPK/NF-κB/AP-1 activation when delivered cutaneously .

作用機序

Target of Action

The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular processes such as growth, differentiation, and stress response.

Mode of Action

The compound interacts with its targets by blocking the MAPK and NF-κB pathways . This blocking action inhibits the activation of these pathways, leading to changes in cellular processes controlled by these pathways.

Biochemical Pathways

The MAPK and NF-κB pathways are key biochemical pathways affected by this compound . The downstream effects of blocking these pathways include the inhibition of tumor growth and angiogenesis .

Pharmacokinetics

It’s known that the compound can be easily delivered into the skin based on its affinity with stratum corneum (sc) ceramides . This suggests that the compound has good bioavailability when applied topically.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of scaling, erythema, and barrier dysfunction in psoriasis-like conditions . It also restrains the recruitment of neutrophils and attenuates the levels of cytokines, including TNF-α, IL-1β, IL-6, and IL-17 in psoriasiform skin .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the permeability of the skin, which can be affected by factors such as humidity and temperature, can influence the compound’s action. In the case of psoriasis-like conditions, the compound’s efficacy was increased by 3-fold when the skin’s permeability was increased by an intervention .

特性

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-3-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-9-3-2-6-14(8-9)20(18,19)10-4-5-11(13)12(7-10)15(16)17/h4-5,7,9H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRMJDWDDCKZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B407652.png)

![Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407653.png)

![Methyl 5-[(2-chlorobenzoyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407659.png)

![Methyl 2-methyl-5-{(4-methylbenzoyl)[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407661.png)

![methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407662.png)

amino]-1-benzofuran-3-carboxylate](/img/structure/B407663.png)

![Methyl 5-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407664.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407665.png)

![Methyl 5-{benzoyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407666.png)

![Methyl 5-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407667.png)

![5-[Acetyl-(naphthalene-2-sulfonyl)-amino]-2-methyl-benzofuran-3-carboxylic acid](/img/structure/B407668.png)

![Methyl 5-{acetyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407669.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407671.png)